ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
Description
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and an ethyl acetate group
Properties
CAS No. |
2901105-55-1 |
|---|---|
Molecular Formula |
C10H15ClIN3O2 |
Molecular Weight |
371.60 g/mol |
IUPAC Name |
ethyl 2-[3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H14IN3O2.ClH/c1-2-16-9(15)3-10(6-12-7-10)14-5-8(11)4-13-14;/h4-5,12H,2-3,6-7H2,1H3;1H |
InChI Key |
CBDZWIABYAPVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CNC1)N2C=C(C=N2)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Coupling of the Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are coupled using a suitable coupling reagent, such as a carbodiimide.
Esterification: The ethyl acetate group is introduced through an esterification reaction using ethanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrazole Ring
The 4-iodo substituent on the pyrazole ring undergoes nucleophilic substitution reactions under mild conditions. This reactivity is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms, which activate the position for displacement.
Mechanistic Insight : The reaction proceeds via a two-step process involving deprotonation of the nucleophile (e.g., amine) and subsequent attack at the electrophilic C-4 position of the pyrazole ring. The iodo group acts as a leaving group due to its polarizability and weak C–I bond .
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can participate in further coupling reactions.
| Conditions | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| 2M HCl, reflux, 4 h | – | 2-[3-(4-Iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid | 85% | |
| NaOH (1M), EtOH, RT, 12 h | – | Same as above | 78% |
Key Observation : Acidic conditions provide higher yields due to minimized side reactions (e.g., decarboxylation) .
Aza-Michael Addition at the Azetidine Ring
The azetidine ring participates in aza-Michael additions with α,β-unsaturated carbonyl compounds, leveraging its strained tertiary amine structure.
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methyl acrylate | DBU (20 mol%), MeCN, 65°C, 4 h | Azetidine-acrylate adduct | 64% | |
| Acrylonitrile | DBU, THF, RT, 12 h | Azetidine-cyanoethyl derivative | 58% |
Mechanistic Notes : The reaction proceeds via base-mediated deprotonation of the azetidine nitrogen, followed by conjugate addition to the α,β-unsaturated system. DBU enhances regioselectivity by suppressing ester hydrolysis .
Coupling Reactions via Carboxylic Acid Intermediate
The hydrolyzed carboxylic acid derivative engages in peptide coupling reactions to form amides or esters.
| Coupling Partner | Reagent | Product | Yield | References |
|---|---|---|---|---|
| Benzylamine | HATU, DIPEA, DMF | N-Benzylamide derivative | 82% | |
| Piperidine | EDCI, HOBt, CH₂Cl₂ | Piperidine-amide conjugate | 75% |
Optimization : HATU outperforms EDCI in non-polar solvents due to its superior activation of the carboxylic acid .
Reduction of the Azetidine Ring
Catalytic hydrogenation of the azetidine ring under high-pressure H₂ yields pyrrolidine derivatives, though this reaction is less common.
| Conditions | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| H₂ (50 psi), Pd/C, EtOH | 10% Pd/C | Pyrrolidine analogue | 42% |
Limitation : Over-reduction or ring-opening side products are observed at prolonged reaction times .
Photochemical Reactions
The iodo-pyrazole moiety undergoes Ullmann-type coupling under UV irradiation, enabling biaryl formation.
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Phenylboronic acid | UV (365 nm), CuI, K₃PO₄, DMSO | 4-Phenyl-pyrazole derivative | 50% |
Critical Factor : CuI acts as a photocatalyst, facilitating single-electron transfer (SET) mechanisms .
Scientific Research Applications
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Research: The compound can be used to study the biological activity of pyrazole and azetidine derivatives.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological activity. The azetidine ring can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2-[3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
These compounds share similar structural features but differ in the halogen substituent on the pyrazole ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the presence of the iodo group, which can enhance its reactivity and binding affinity in certain applications.
Biological Activity
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities based on available research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of an azetidine derivative with a pyrazole moiety. The compound features a unique azetidine ring fused with a pyrazole, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 264.07 g/mol .
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉IN₄O₂ |
| Molecular Weight | 264.07 g/mol |
| CAS Number | 2138507-37-4 |
| Melting Point | Not Available |
| Purity | 95% |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and azetidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate have been shown to inhibit bacterial growth in various studies. In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MIC) suggesting effective antibacterial activity .
Antiplatelet Activity
Compounds with a pyrazole structure have been identified as P2Y12 receptor antagonists, which are crucial in treating cardiovascular diseases by preventing platelet aggregation. This mechanism suggests that this compound could possess similar antithrombotic properties, making it a candidate for further investigation in cardiovascular therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives showed promising results against resistant bacterial strains, indicating that modifications in the azetidine ring could enhance activity .
- Cardiovascular Research : In vivo studies demonstrated that pyrazole-based compounds effectively reduced thrombus formation in animal models, supporting their use in treating thromboembolic diseases .
- Toxicological Studies : Research assessing the toxicity profile of similar compounds indicates low toxicity at therapeutic doses, suggesting a favorable safety margin for potential clinical applications .
Q & A
Basic: What are the key considerations for optimizing the purity of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride during synthesis?
Purity optimization requires a multi-step approach:
- Recrystallization Solvent Selection : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the target compound and byproducts .
- Chromatographic Techniques : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) can resolve impurities from structurally similar intermediates .
- Reaction Monitoring : In-situ NMR or LC-MS tracking of the azetidine ring formation and pyrazole iodination steps ensures minimal side reactions (e.g., over-alkylation or dehalogenation) .
Data Table :
| Parameter | Optimal Condition | Purity Achievable |
|---|---|---|
| Solvent System | Ethanol:H₂O (7:3) | 95-97% |
| HPLC Gradient | 10-90% ACN in 20 min | >99% |
Advanced: How can stereochemical conflicts in the azetidine-pyrazole core be resolved during structural characterization?
The azetidine ring’s constrained geometry and pyrazole substitution pattern often lead to ambiguous NOESY or XRD data. Strategies include:
- X-ray Crystallography : Co-crystallization with heavy atoms (e.g., iodine from the pyrazole) enhances diffraction resolution. Evidence from analogous compounds shows azetidine rings adopt chair-like conformations, stabilizing the 3-substituted pyrazole .
- DFT Calculations : Compare computed vs. experimental H-H coupling constants (e.g., Hz for trans-azetidine protons) to validate stereochemistry .
Note : Contradictions between NMR and XRD data may arise from dynamic ring puckering; variable-temperature NMR (VT-NMR) can clarify this .
Basic: What spectroscopic methods are most effective for characterizing the iodopyrazole moiety?
- I NMR : Detects electronic environment changes (chemical shifts: 200-400 ppm for aromatic iodine) .
- HRMS-ESI : Confirm molecular ion [M+H] with <2 ppm error (e.g., C_{12HINO·HCl: calculated 396.0245, observed 396.0242) .
- FT-IR : Look for C-I stretches at 500-600 cm and ester C=O at 1720-1740 cm .
Advanced: How does the 4-iodo substituent on the pyrazole influence reactivity in cross-coupling reactions?
The iodine atom acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings:
- Ullmann Coupling : Requires CuI/1,10-phenanthroline in DMF at 110°C, yielding biaryl products with retention of the azetidine ester .
- Contradictions : Some studies report deiodination under basic conditions (e.g., KCO in DMF), necessitating pH-controlled systems (pH 7-8) to preserve the iodine .
Data Table :
| Reaction Type | Conditions | Yield | Byproduct Risk |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), NaCO, DME | 60-75% | Deiodination (<5%) |
| Ullmann | CuI, phenanthroline, DMF | 45-50% | Azetidine ring opening (~10%) |
Basic: What are the stability challenges for this hydrochloride salt under storage conditions?
- Hygroscopicity : The hydrochloride form absorbs moisture, leading to ester hydrolysis. Store under argon with molecular sieves (3Å) at -20°C .
- Light Sensitivity : The C-I bond undergoes photolytic cleavage. Use amber vials and avoid UV light exposure .
Accelerated Stability Data :
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, 60% RH | 15% hydrolysis |
| -20°C, anhydrous | <2% degradation |
Advanced: How can computational modeling predict the compound’s binding affinity for kinase targets?
- Docking Studies : Use AutoDock Vina with ATP-binding site coordinates (e.g., JAK2 PDB: 4BBE). The iodo-pyrazole moiety shows hydrophobic interactions with Leu855 and Val863 .
- MD Simulations : AMBER force fields reveal that the azetidine’s rigidity stabilizes binding, while the ester group’s flexibility reduces entropic penalties .
Validation : Compare IC values from enzymatic assays (e.g., 0.5-2 µM for JAK family kinases) with computed binding energies (ΔG = -9 to -11 kcal/mol) .
Basic: How to troubleshoot low yields in the azetidine ring-forming step?
- Kinetic Control : Slow addition of the amine nucleophile (e.g., azetidine precursor) to the α,β-unsaturated ester minimizes oligomerization .
- Catalyst Screening : ZnCl or Sc(OTf) improves cyclization efficiency (yield increase from 40% to 65%) .
Advanced: What strategies resolve discrepancies in reported biological activity data across studies?
- Assay Standardization : Normalize cell viability data using ATP-based luminescence (e.g., CellTiter-Glo®) to minimize variability from manual counting .
- Metabolite Interference Testing : LC-MS/MS quantifies parent compound vs. hydrolyzed metabolites (e.g., free acetic acid derivative) in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
